![molecular formula C13H8N4O3S B11035944 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 879464-79-6](/img/structure/B11035944.png)
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
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Overview
Description
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of thiazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is preferred due to its efficiency, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, scaled up to meet production demands. The use of microwave irradiation and ionic liquids can be optimized for large-scale synthesis, ensuring high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Functional Group Transformations
The cyano (-CN) and carbonyl (-C=O) groups in the compound participate in diverse reactions:
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Nitrile hydrolysis : Treatment with concentrated H2SO4 converts the cyano group at position 6 to a carboxamide (-CONH2) under reflux conditions .
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Reduction of nitro group : Catalytic hydrogenation (e.g., H2/Pd−C) reduces the 4-nitrophenyl substituent to a 4-aminophenyl group, altering electronic properties .
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Nitrile hydrolysis | H2SO4 (conc.) | Reflux, 4–6 h | 6-carboxamide derivative |
Nitro group reduction | H2, Pd-C | Ethanol, 50°C, 2 h | 7-(4-aminophenyl)-5-oxo-...-6-carbonitrile |
Substitution Reactions
The thiazole and pyrimidine rings undergo electrophilic and nucleophilic substitutions:
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Halogenation : Reaction with POCl3/PCl5 substitutes the carbonyl oxygen at position 5 with chlorine, forming 5-chloro derivatives .
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Aromatic substitution : The 4-nitrophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .
Example Reaction Pathway for Halogenation
5-oxo derivative+POCl3Δ5-chloro derivative+byproducts
Key spectral data for 5-chloro derivative :
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1H-NMR (DMSO-d6): δ 6.41 (s, 1H, pyrimidine-H), 8.10–8.30 (m, 4H, Ar-H).
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IR: 2213 cm−1 (C≡N), 1695 cm−1 (C=O).
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazolopyrimidine ring undergoes cleavage:
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Acid-mediated ring-opening : Heating with HCl opens the thiazole ring, yielding pyrimidine-thiol intermediates .
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Base-induced rearrangement : Treatment with NaOH transforms the compound into quinazoline derivatives via ring expansion .
Reaction | Conditions | Product |
---|---|---|
Acidic ring-opening | HCl (conc.), reflux | Pyrimidine-thiol with 4-nitrophenyl group |
Alkaline rearrangement | NaOH, ethanol, Δ | Quinazoline-carbonitrile hybrid |
Biological Interaction Mechanisms
While not direct chemical reactions, the compound interacts with biological targets via:
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Enzyme inhibition : The cyano and nitro groups facilitate hydrogen bonding with kinase active sites (e.g., EGFR, CDK2) .
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Intercalation : The planar aromatic system interacts with DNA base pairs, as evidenced by UV-Vis hypochromicity studies.
Key Pharmacophore Features :
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Nitro group: Enhances electron-withdrawing effects, improving DNA binding affinity.
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Thiazole ring: Participates in hydrophobic interactions with protein pockets.
Stability and Reactivity
Scientific Research Applications
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibits antimicrobial and antifungal properties
Uniqueness
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is unique due to its specific structure, which combines the thiazole and pyrimidine moieties.
Biological Activity
The compound 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings. A common method includes the reaction of 4-nitrobenzaldehyde with malononitrile and other reagents under reflux conditions to yield the desired product. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Research has shown that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent inhibitory effects. The presence of electron-withdrawing groups such as nitro groups enhances this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes .
Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways. For instance, IC50 values have been reported in the range of 10–20 µM for various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study conducted by Chikhalia et al., a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Mechanisms : A study published in Nature explored the mechanism of action of thiazolo[3,2-a]pyrimidines on cancer cells. The findings revealed that these compounds could effectively disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Research Findings Summary Table
Activity Type | Effect | Cell Lines/Organisms Tested | IC50 Values |
---|---|---|---|
Antimicrobial | Bactericidal | E. coli, S. aureus | Varies; significant inhibition observed |
Anticancer | Induction of apoptosis | MCF-7, A549 | 10–20 µM |
Anti-inflammatory | Inhibition of COX-2 | In vitro models | Not specified |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving Biginelli-like multicomponent reactions. A typical approach involves refluxing a mixture of substituted thiourea, chloroacetic acid, and aromatic aldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst. Reaction optimization includes controlling reflux duration (8–10 hours) and stoichiometric ratios to improve yields (78% reported in analogous syntheses) . Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals for characterization .
Q. How is the spatial conformation of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous thiazolo[3,2-a]pyrimidines, SC-XRD revealed a flattened boat conformation in the pyrimidine ring, with deviations up to 0.224 Å from planarity. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O interactions) are critical for validating molecular geometry .
Q. What spectroscopic techniques are used to characterize substituent effects on reactivity?
- Methodological Answer :
- NMR : 1H and 13C NMR identify electronic environments of substituents (e.g., nitro groups induce deshielding).
- FT-IR : Stretching frequencies (e.g., C=O at ~1700 cm−1, C≡N at ~2200 cm−1) confirm functional group integrity.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For similar compounds, HOMO localization on the nitrophenyl group suggests electrophilic reactivity, while LUMO distribution on the thiazolo ring indicates nucleophilic attack sites. Solvent effects (PCM model) refine dipole moments and polarizability .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., unexpected tautomerism or hydrogen bonding) require multi-technique validation:
- SC-XRD : Directly resolves spatial ambiguities.
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering).
- Theoretical calculations : Compare predicted vs. experimental bond lengths/angles .
Q. How do solvent polarity and reaction conditions influence cyclization efficiency?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states. In acetic acid/acetic anhydride systems, increased acidity accelerates dehydration steps. Kinetic studies (monitored via TLC or HPLC) identify optimal temperature windows (e.g., 100–110°C for 8–10 hours) to minimize side products .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral catalysts : Use (R)- or (S)-BINOL derivatives to control stereochemistry at C5.
- Crystallization-induced asymmetric transformation : Recrystallization from chiral solvents (e.g., (S)-limonene) enriches enantiomeric excess.
- Process Analytical Technology (PAT) : In-line FTIR/NIR monitors reaction progression to prevent racemization .
Q. How can substituent modifications enhance bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Nitro group positioning : Para-substitution on phenyl rings improves electron-withdrawing effects, enhancing binding to enzyme active sites (e.g., dihydrophosphohydrolases).
- Heterocyclic fusion : Thiadiazolo[3,2-a]pyrimidine analogs show selective inhibition of ENTPDases (IC50 < 1 μM) via π-π stacking with catalytic residues .
- In vitro assays : Use purified enzymes (e.g., DPP-4) and fluorescence-based substrates to quantify inhibition kinetics .
Q. Data Analysis and Experimental Design
Q. How to design experiments to evaluate photophysical properties (e.g., fluorescence)?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorbance maxima (λmax) in solvents of varying polarity.
- Fluorescence quenching : Titrate with iodide ions to assess excited-state interactions.
- Time-resolved spectroscopy : Determine fluorescence lifetimes (τ) using time-correlated single-photon counting (TCSPC) .
Q. What statistical methods are used to validate reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, catalyst loading).
- ANOVA : Tests significance of factor interactions (e.g., p < 0.05 for reflux time vs. yield).
- Control charts : Monitor batch-to-batch variability during scale-up .
Properties
CAS No. |
879464-79-6 |
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Molecular Formula |
C13H8N4O3S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H8N4O3S/c14-7-10-11(8-1-3-9(4-2-8)17(19)20)15-13-16(12(10)18)5-6-21-13/h1-4H,5-6H2 |
InChI Key |
QKZPJANCTHCSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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